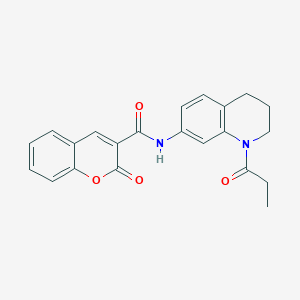
2-oxo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H20N2O4 and its molecular weight is 376.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-oxo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-chromene-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N2O3 with a molecular weight of approximately 352.4 g/mol. The structure features a chromene core fused with a tetrahydroquinoline moiety, which is significant for its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus affecting metabolic pathways.
- Receptor Modulation : It could potentially bind to various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The presence of the chromene structure suggests possible antioxidant properties, which could protect cells from oxidative stress.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Anticancer Agents : Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
- Anti-inflammatory Properties : Research suggests that derivatives may reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Compounds in this class have been investigated for their ability to combat bacterial and fungal infections.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study conducted on various cancer cell lines, the compound demonstrated significant cytotoxicity. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway. The study reported an IC50 value indicating effective concentration levels for inhibiting cell growth.
Case Study: Anti-inflammatory Effects
Another study assessed the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results showed a marked reduction in edema and pro-inflammatory cytokine levels when treated with the compound compared to control groups.
属性
IUPAC Name |
2-oxo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-2-20(25)24-11-5-7-14-9-10-16(13-18(14)24)23-21(26)17-12-15-6-3-4-8-19(15)28-22(17)27/h3-4,6,8-10,12-13H,2,5,7,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJGYQRFGYZYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














